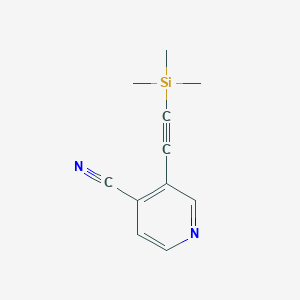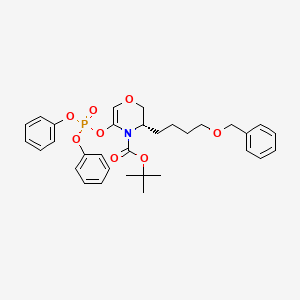
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is a complex organic compound characterized by the presence of an oxazolidinone ring and a carbonothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate typically involves the reaction of benzyl alcohol with 2-(2,5-dioxooxazolidin-4-yl)ethyl carbonothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Applications De Recherche Scientifique
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbonothioate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate
- Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate
- Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is unique due to the presence of both the oxazolidinone ring and the carbonothioate group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H13NO5S |
|---|---|
Poids moléculaire |
295.31 g/mol |
Nom IUPAC |
benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)ethylsulfanylformate |
InChI |
InChI=1S/C13H13NO5S/c15-11-10(14-12(16)19-11)6-7-20-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) |
Clé InChI |
STYSLKSETLHMCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)SCCC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)

![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)


![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)




